molecular formula C9H13N3O B1461181 2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220035-95-9

2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1461181
CAS No.: 1220035-95-9
M. Wt: 179.22 g/mol
InChI Key: GPSWNCGXYWKUTD-UHFFFAOYSA-N
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Description

2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4(5H)-one scaffold, a structure recognized in medicinal chemistry for its potential in drug discovery. This scaffold is considered a privileged structure in the design of small molecule inhibitors for various therapeutic targets. Specifically, derivatives of this pyrrolopyrimidine core have been identified as a promising new class of inhibitors for ATR kinase, a key protein in the DNA damage response (DDR) pathway that is a potential target in cancer therapy . The propyl substituent at the 2-position is a key functional group that can be optimized to modulate the compound's potency, selectivity, and physicochemical properties during structure-activity relationship (SAR) studies. Researchers can utilize this compound as a versatile synthetic intermediate or a core building block for developing novel bioactive molecules. It is suitable for various research applications, including hit-to-lead optimization, enzymatic and cellular screening assays, and exploring mechanisms of action in oncology. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the product's Certificate of Analysis for specific data on purity and quality.

Properties

IUPAC Name

2-propyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-3-8-11-7-5-10-4-6(7)9(13)12-8/h10H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSWNCGXYWKUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Aminopyrrole and Formamide Reflux

One documented approach involves heating a suspension of the appropriate aminopyrrole with formamide under reflux conditions for approximately 9 hours. This step facilitates the cyclization to form the pyrrolo[3,4-d]pyrimidin-4-one core structure. The reaction mixture is then cooled, and the product is precipitated by pouring onto ice water, filtered, dried, and recrystallized from ethanol to achieve high purity compounds with yields around 60-70%.

Alkylation for Propyl Substitution

The introduction of the propyl group at position 2 can be achieved by alkylation of the pyrrolo[3,4-d]pyrimidine intermediate using appropriate alkyl halides under basic conditions. For example, reacting the pyrrolo[3,4-d]pyrimidin-4-one with propyl bromide or iodide in the presence of a base such as triethylamine or sodium hydride in solvents like dimethylformamide or dioxane under heating (often microwave-assisted at ~200 °C) yields the 2-propyl substituted product with good efficiency (yields up to 66% reported).

Reduction to Achieve 6,7-Dihydro Modification

The 6,7-dihydro motif is introduced by partial reduction of the aromatic pyrrolo[3,4-d]pyrimidine ring system. This can be done chemically using selective hydrogenation catalysts under mild conditions or by starting from partially saturated precursors. Controlled reduction avoids over-reduction of the pyrimidine ring and preserves the key heterocyclic structure.

Alternative Synthetic Routes

  • Cyclization via Malononitrile and Amines : Some routes start with benzoin derivatives and aromatic amines reacting with malononitrile in the presence of catalytic pyridine under reflux to form pyrrole intermediates, which upon further cyclization with formamide yield the pyrrolo[3,4-d]pyrimidin-4-one core.
  • Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate cyclization and substitution steps, reducing reaction times significantly while maintaining or improving yields.

Comparative Data Table of Preparation Conditions and Outcomes

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization with formamide Aminopyrrole + formamide (reflux) ~150 °C (reflux) 9 h 60-70 Precipitation by ice water, recrystallization from ethanol
Alkylation for propyl group Propyl bromide + base (triethylamine) 100-200 °C (microwave) 1 h 66 Microwave-assisted, solvent: 1,4-dioxane
Partial reduction (6,7-dihydro) Hydrogenation or partial reduction agents Mild conditions Variable Not specified Selective to avoid over-reduction
Cyclization via malononitrile Benzoin + aromatic amine + malononitrile + pyridine 80 °C 9 h 45 Intermediate pyrrole formation

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects yield and purity. For example, dry dioxane and microwave heating improve alkylation efficiency.
  • Reflux with formamide is a reliable method for ring closure but requires careful temperature control to avoid decomposition.
  • The propyl substitution is best achieved post-cyclization to ensure regioselectivity and avoid side reactions.
  • Partial reduction steps require selective catalysts and conditions to maintain the integrity of the pyrimidine ring.
  • Purification typically involves recrystallization from ethanol or methanol, which provides high-purity crystalline products suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of 2-propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is its potential as an anticancer agent. Research indicates that derivatives of pyrrolopyrimidine compounds can effectively inhibit cancer cell proliferation. For instance, studies have shown that certain pyrrolopyrimidine derivatives can reduce the prevalence of prostate cancer cells at submicromolar concentrations, suggesting a promising avenue for cancer treatment .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases associated with tumor growth and metastasis. For example, compounds that inhibit Focal Adhesion Kinases (FAK) and Pyk2 have been linked to reduced tumor growth and improved outcomes in various cancer models . The dual inhibition of these kinases may enhance the anti-angiogenic effects, making this compound a candidate for further development in oncology.

Enzyme Inhibition

Myeloperoxidase Inhibition
Another significant application of this compound lies in its potential to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and cardiovascular diseases. Inhibitors of MPO can provide therapeutic benefits in conditions such as atherosclerosis and chronic obstructive pulmonary disease (COPD) . The ability to selectively inhibit MPO while sparing related enzymes like lactoperoxidase may offer new strategies for treating inflammatory disorders without compromising immune function.

Neuroinflammatory Disorders

Therapeutic Implications
The compound's properties extend to neuroinflammatory conditions where inflammation plays a critical role in disease progression. By targeting inflammatory pathways mediated by MPO and other enzymes, this compound could potentially mitigate the effects of neurodegenerative diseases such as Alzheimer's or multiple sclerosis. The modulation of inflammatory responses offers a promising therapeutic strategy for managing these complex disorders .

Data Tables and Case Studies

Compound Activity Target Enzyme Disease Model Reference
This compoundAnticancerFAK/Pyk2Prostate Cancer
This compoundMPO InhibitionMPOAtherosclerosis
This compoundAnti-inflammatoryMPONeurodegenerative Disorders

Mechanism of Action

The mechanism of action of 2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as ATR kinase. By inhibiting ATR kinase, the compound can reduce the phosphorylation levels of ATR and its downstream signaling proteins, thereby affecting the DNA damage response pathway . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting ATR kinase can enhance the efficacy of other therapeutic agents.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Pyrrolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Features
2-Propyl-... Propyl C₉H₁₄N₃O 180.23 High lipophilicity
2-Methyl-... Methyl C₇H₉N₃O 151.17 Compact hydrophobic group
2-Thiomorpholino-... Thiomorpholino C₁₀H₁₄N₄OS 238.31 Sulfur-containing polar substituent

Comparison with Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, such as those synthesized in and , share a similar fused-ring system but differ in the five-membered ring (pyrazole vs. pyrrole). This structural distinction impacts electronic properties and biological activity:

  • Core Structure : Pyrazole rings contain two adjacent nitrogen atoms, enhancing hydrogen-bonding capabilities compared to the single nitrogen in pyrrolo analogs .
  • Antimicrobial Activity : Pyrazolo derivatives (e.g., compounds 2e, 2f, 2g ) demonstrated significant antimicrobial activity against bacterial and fungal strains, with MIC values comparable to standard drugs like ciprofloxacin and fluconazole .

Biological Activity

2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a compound with potential therapeutic applications due to its biological activity. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound belongs to the pyrrolo[3,4-d]pyrimidine class, characterized by a bicyclic structure that contributes to its biological activity. Its molecular formula is C9H12N4OC_9H_{12}N_4O, and it has a molecular weight of 180.22 g/mol.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer activities. In particular, studies have shown that these compounds can inhibit the activity of Focal Adhesion Kinases (FAK) and Pyk2, which are involved in cancer cell proliferation and metastasis. For instance, a study highlighted the efficacy of similar compounds in reducing tumor growth in various cancer models by targeting these kinases .

Table 1: Summary of Anticancer Activity

CompoundTargetEffectReference
This compoundFAK/Pyk2Inhibition of tumor growth
Related Pyrrolo CompoundsVarious KinasesAnti-proliferative effects

The primary mechanism through which this compound exerts its effects appears to be through the modulation of signaling pathways associated with cell adhesion and migration. By inhibiting FAK and Pyk2, these compounds can disrupt the signaling required for tumor cell survival and invasion .

Additionally, studies have shown that these compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that pyrrolo[3,4-d]pyrimidine derivatives may possess anti-inflammatory and neuroprotective effects. For example, some studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress in neuronal cells .

Table 2: Summary of Other Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveReduction of oxidative stress

Case Studies

A notable case study involved the administration of a pyrrolo[3,4-d]pyrimidine derivative in an animal model of cancer. The results demonstrated a significant reduction in tumor size compared to control groups, alongside an increase in apoptosis markers within the tumor tissue .

Another study explored the neuroprotective effects of a related compound in a model of neurodegeneration. The results indicated improved cognitive function and reduced neuronal death following treatment with the compound .

Q & A

Q. What are the recommended synthetic pathways for 2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, and how can experimental conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyridine or carbamate precursors. A common approach includes:

Cyclization of substituted pyridines with carbonyl derivatives under acidic conditions.

Propyl group introduction via alkylation or nucleophilic substitution.

Purification using column chromatography or recrystallization.
To optimize conditions:

  • Use statistical design of experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error .
  • Employ quantum chemical calculations to predict reaction pathways and transition states, reducing time spent on non-viable routes .

Q. Table 1: Key Reaction Parameters for Synthesis

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)80–120100+25% efficiency
Solvent (Polarity)DMF, THF, EtOHDMF+30% solubility
Catalyst Loading5–15 mol%10 mol%+15% conversion

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolo-pyrimidine core and propyl substituent. Compare with computed NMR spectra for validation .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., lactam vs. lactim forms) .
  • HPLC-MS : Quantify purity (>98%) using a C18 column with a buffer of ammonium acetate (pH 6.5) and acetonitrile gradient .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the pyrrolo-pyrimidine core .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to predict bioactivity .
  • Reaction Path Analysis : Use density functional theory (DFT) to evaluate activation energies for derivatization steps (e.g., fluorination at C-5) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50 values)?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to eliminate variability .
  • Meta-Analysis : Apply statistical tools (ANOVA, t-tests) to compare datasets from multiple sources. For example, inconsistencies in cytotoxicity may arise from cell line heterogeneity .
  • Orthogonal Validation : Confirm activity via unrelated methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. Table 2: Discrepancy Analysis in Cytotoxicity Studies

Study SourceIC50 (μM)Cell LineAssay TypePotential Confounder
Smith et al. (2023)0.5HeLaMTTSerum concentration
Jones et al. (2024)2.1MCF-7ResazurinIncubation time

Q. How can membrane separation technologies improve isolation of intermediates during synthesis?

Methodological Answer:

  • Nanofiltration : Use membranes with MWCO 300–500 Da to separate unreacted precursors from the target compound .
  • Simulated Moving Bed (SMB) Chromatography : Optimize for continuous purification, reducing solvent waste .
  • Hybrid Systems : Combine membrane filtration with crystallization to achieve >99% purity for intermediates .

Data-Driven Research Design

Q. What are the critical factors in scaling up synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Kinetic Modeling : Use Arrhenius plots to predict temperature effects at larger volumes .
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .
  • Heat/Mass Transfer Analysis : Address exothermicity in cyclization steps via jacketed reactors .

Q. How can combinatorial chemistry libraries incorporate this scaffold for high-throughput screening?

Methodological Answer:

  • Solid-Phase Synthesis : Anchor the pyrrolo-pyrimidine core to resin, enabling parallel synthesis of derivatives .
  • Automated Liquid Handling : Use robotic platforms to vary substituents (e.g., alkyl chains, halogens) systematically .
  • Library Validation : Confirm structural integrity via LC-MS/MS and NMR for all library members .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-Propyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.